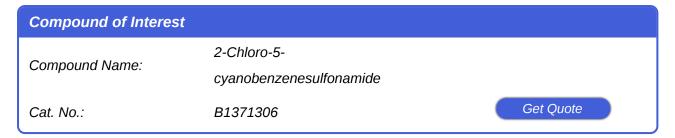


A Spectroscopic Comparison: 2-Chloro-5cyanobenzenesulfonamide and Its Analogues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Chloro-5- cyanobenzenesulfonamide** with two of its analogues: 4-Chlorobenzenesulfonamide and 4Cyanobenzenesulfonamide. The objective is to offer a comprehensive analysis of their
structural features through a variety of spectroscopic techniques, supported by experimental
data and detailed methodologies. This information is crucial for researchers in the fields of
medicinal chemistry and materials science for compound identification, characterization, and
quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Aromatic Protons	Sulfonamide Protons (- SO ₂ NH ₂)
2-Chloro-5- cyanobenzenesulfonamide	7.8 - 8.2 (m, 3H)	~7.5 (br s, 2H)
4-Chlorobenzenesulfonamide	7.85 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H)[1]	7.42 (s, 2H)[1]
4-Cyanobenzenesulfonamide	8.05 (d, J=8.4 Hz, 2H), 7.90 (d, J=8.4 Hz, 2H)	~7.6 (br s, 2H)

Table 2: 13 C NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Carbons	Cyano Carbon (-CN)
2-Chloro-5- cyanobenzenesulfonamide	115.0, 130.0, 132.5, 134.0, 138.0, 140.0	~117.0
4-Chlorobenzenesulfonamide	129.2, 129.8, 139.3, 142.1[1]	N/A
4-Cyanobenzenesulfonamide	117.9, 128.0, 133.0, 145.0	~118.0

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch (Sulfonamide)	S=O Stretch (Sulfonamide)	C≡N Stretch (Cyano)	C-Cl Stretch
2-Chloro-5- cyanobenzenesu Ifonamide	~3350, ~3250	~1340, ~1160	~2230	~750
4- Chlorobenzenes ulfonamide	3348, 3253[2]	1342, 1162[2]	N/A	~760[2]
4- Cyanobenzenes ulfonamide	~3340, ~3240	~1350, ~1170	~2235	N/A



Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragmentation Peaks
2-Chloro-5- cyanobenzenesulfonamide	216/218 (Computed)	152, 137, 102
4-Chlorobenzenesulfonamide	191/193[3]	156, 111, 75[3]
4-Cyanobenzenesulfonamide	182	118, 102, 76

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

Compound	Solvent	λтах
2-Chloro-5- cyanobenzenesulfonamide	Methanol	~235, ~280
4-Chlorobenzenesulfonamide	Ethanol	226, 265, 273
4-Cyanobenzenesulfonamide	Methanol	~238, ~275

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For 1 H NMR, data is reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration. For 13 C NMR, chemical shifts are reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The



spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The data is reported as mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in spectroscopic grade methanol or ethanol to a concentration of approximately 10^{-5} M. Spectra were recorded in the 200-400 nm range using a quartz cuvette with a 1 cm path length.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the benzenesulfonamide compounds.



General Spectroscopic Analysis Workflow Sample Preparation Benzenesulfonamide Compound KBr Pellet Dissolution in Appropriate Solvent Preparation Spectroscopic Analysis **NMR Spectroscopy Mass Spectrometry** UV-Vis Spectroscopy FT-IR Spectroscopy (1H & 13C) (ESI) Data Processing & Interpretation Data Acquisition Spectral Analysis & Interpretation Structural Elucidation & Comparison

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Caption: General workflow for the spectroscopic analysis of benzenesulfonamide analogues.

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